molecular formula C13H18N4OS B11102703 N'-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11102703
M. Wt: 278.38 g/mol
InChI Key: DNGJIUKPOJVBNX-UHFFFAOYSA-N
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Description

N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a heterocyclic compound that features a pyrimidine ring, which is known for its wide range of pharmacological activities. This compound is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the reaction of cycloheptanone with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyrimidine derivatives .

Scientific Research Applications

N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:

    Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.

    Biology: The compound is studied for its potential anti-fibrotic and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as an anti-tumor and antimicrobial agent.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific structure, which combines a cycloheptylidene group with a pyrimidin-2-ylsulfanyl moiety.

Properties

Molecular Formula

C13H18N4OS

Molecular Weight

278.38 g/mol

IUPAC Name

N-(cycloheptylideneamino)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C13H18N4OS/c18-12(10-19-13-14-8-5-9-15-13)17-16-11-6-3-1-2-4-7-11/h5,8-9H,1-4,6-7,10H2,(H,17,18)

InChI Key

DNGJIUKPOJVBNX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)CSC2=NC=CC=N2)CC1

Origin of Product

United States

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